5-Bromo-4-methoxy-2-(methoxymethyl)-3-methylpyridine
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Overview
Description
5-Bromo-4-methoxy-2-(methoxymethyl)-3-methylpyridine is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methoxymethyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-2-(methoxymethyl)-3-methylpyridine typically involves the bromination of 4-methoxy-2-(methoxymethyl)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-(methoxymethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated pyridines or reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-4-methoxy-2-(methoxymethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-2-(methoxymethyl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methoxy-2-methylpyridine
- 5-Bromo-2-methoxy-4-methylpyridine
- 5-Bromo-3-methoxy-2-methylpyridine
Uniqueness
5-Bromo-4-methoxy-2-(methoxymethyl)-3-methylpyridine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its solubility, stability, and ability to participate in specific chemical reactions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-4-methoxy-2-(methoxymethyl)-3-methylpyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-6-8(5-12-2)11-4-7(10)9(6)13-3/h4H,5H2,1-3H3 |
InChI Key |
NAQBBBBQGOPEIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1COC)Br)OC |
Origin of Product |
United States |
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